molecular formula C17H19NO4 B5808321 2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline

Cat. No.: B5808321
M. Wt: 301.34 g/mol
InChI Key: LMFNSZBJHILRCY-UHFFFAOYSA-N
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Description

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline is a complex organic compound that features a methoxy group, a benzodioxole moiety, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and methylene chloride under acidic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Formation of the Aniline Derivative: The aniline derivative is synthesized through a nitration reaction followed by reduction to form the amine group.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the aniline derivative using a suitable coupling agent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-4-5-14(19-2)13(6-11)18-9-12-7-15(20-3)17-16(8-12)21-10-22-17/h4-8,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFNSZBJHILRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC3=C(C(=C2)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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